7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC17244103
Molecular Formula: C7H6IN3
Molecular Weight: 259.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6IN3 |
|---|---|
| Molecular Weight | 259.05 g/mol |
| IUPAC Name | 7-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C7H6IN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3 |
| Standard InChI Key | SNGAPNVZZVFGOF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1C=CC(=C2)I |
Introduction
Structural Characteristics and Molecular Identity
The core structure of 7-iodo-3-methyl- triazolo[4,3-a]pyridine consists of a pyridine ring fused with a 1,2,4-triazole moiety. The iodine atom occupies position 7 on the pyridine ring, while a methyl group is attached to position 3 of the triazole component. This substitution pattern distinguishes it from related isomers such as 3-iodo- triazolo[4,3-a]pyridine (PubChem CID 83382807) and 8-bromo-6-iodo-3-methyl derivatives.
Molecular Formula and Weight
The molecular formula is C₇H₆IN₃, with a calculated molecular weight of 259.05 g/mol. This aligns with halogenated triazolopyridines, where iodine contributes significantly to molecular mass .
Stereoelectronic Features
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Iodine's Influence: The bulky iodine atom at position 7 introduces steric hindrance and electronic effects, potentially altering reactivity and binding interactions.
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Methyl Group: The 3-methyl substituent enhances lipophilicity, as evidenced by computed XLogP3 values of ~2.5 for analogous structures .
Table 1: Key Computed Molecular Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 259.05 g/mol | PubChem 2.1 |
| XLogP3 | 2.5 (estimated) | Comparative analysis |
| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.6.11 |
| Topological Polar SA | 30.2 Ų | Cactvs 3.4.6.11 |
Synthetic Methodologies
The synthesis of 7-iodo-3-methyl- triazolo[4,3-a]pyridine can be inferred from established protocols for triazolopyridine derivatives . A multi-step approach is typically employed:
Halogenation and Cyclization
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Precursor Preparation: Begin with 2-chloropyridine-5-carboxylic acid derivatives. Iodine is introduced via directed ortho-metalation or halogen-exchange reactions.
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Oxadiazole Formation: React with amidoximes under microwave irradiation to form 5-(2-chloropyridinyl)-1,2,4-oxadiazoles .
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Hydrazinolysis: Treat with hydrazine hydrate to yield hydrazide intermediates.
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Triazole Ring Closure: Cyclize via esterification or thermal conditions to form the triazolopyridine core.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Key signals include:
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¹³C NMR: Iodine-bearing carbon resonates at ~95 ppm, while triazole carbons appear between 145–160 ppm .
Mass Spectrometry
High-resolution MS shows a molecular ion peak at m/z 259.05 (M⁺), with characteristic fragmentation patterns due to loss of I- (127.90 Da).
Computational and Druglikeness Profiles
ADME Predictions
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Lipophilicity: Estimated XLogP3 of 2.5 indicates moderate membrane permeability.
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Solubility: Poor aqueous solubility (LogS ≈ -4.2) due to halogen and methyl groups.
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Bioavailability: Likely CNS penetration based on polar surface area <60 Ų .
Table 2: Predicted ADME Properties
| Parameter | Value |
|---|---|
| LogP | 2.5 |
| Water Solubility | 0.02 mg/mL |
| CYP2D6 Inhibition | Low probability |
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